4-(Methoxymethyl)piperidin-4-ol
Overview
Description
“4-(Methoxymethyl)piperidin-4-ol” is a chemical compound with the CAS Number: 917001-21-9 . It has a molecular weight of 145.2 . This compound is also known in its hydrochloride form, with the CAS Number: 2093979-92-9 and a molecular weight of 181.66 .
Synthesis Analysis
Piperidine derivatives, such as “4-(Methoxymethyl)piperidin-4-ol”, are important synthetic fragments for designing drugs . They are synthesized via intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis
The molecular structure of “4-(Methoxymethyl)piperidin-4-ol” has been studied and characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Chemical Reactions Analysis
Piperidines, including “4-(Methoxymethyl)piperidin-4-ol”, undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“4-(Methoxymethyl)piperidin-4-ol” is a solid at room temperature . It’s important to keep it dry and cool .Scientific Research Applications
Dopamine Transporter Inhibitors
A study conducted by Lapa & Lapa (2019) focused on the synthesis of new N-substituted 4-(arylmethoxy)piperidines, which includes derivatives of 4-(Methoxymethyl)piperidin-4-ol, as dopamine transporter inhibitors. Their research highlights the importance of H-bond donors in the piperidine ring for reduced locomotor activity in mice, suggesting potential applications in neurological research and drug development (Lapa & Lapa, 2019).
Selective Estrogen Receptor Modulators (SERMs)
Yadav et al. (2011) explored the development of Selective Estrogen Receptor Modulators (SERMs), where chiral piperidin-4-ols, structurally similar to 4-(Methoxymethyl)piperidin-4-ol, were designed based on an accepted pharmacophore model. These compounds were evaluated against estrogen-responsive human MCF-7 breast cancer cells, highlighting their potential in cancer research and therapy (Yadav et al., 2011).
Synthesis of Natural Products
Csatayová et al. (2010) utilized a diastereoselective methoxyaminocarbonylation of an alkenyl amine, closely related to 4-(Methoxymethyl)piperidin-4-ol, in the total synthesis of the naturally occurring piperidine alkaloid (-)-pinidinone. This showcases the compound's utility in the synthesis of complex natural products (Csatayová et al., 2010).
Polyhydroxylated Piperidines Synthesis
Kennedy, Nelson, & Perry (2005) discussed the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation, which are important in inhibiting oligosaccharide processing enzymes. This research demonstrates the significance of 4-(Methoxymethyl)piperidin-4-ol derivatives in the development of enzyme inhibitors (Kennedy et al., 2005).
Bacterial Persister Cells Targeting
Kim et al. (2011) showed that derivatives of 4-(Methoxymethyl)piperidin-4-ol can selectively kill bacterial persisters, a unique application in combating antibiotic-resistant bacterial cells (Kim et al., 2011).
Safety And Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(Methoxymethyl)piperidin-4-ol”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .
properties
IUPAC Name |
4-(methoxymethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-6-7(9)2-4-8-5-3-7/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBKECYKQMGJMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)piperidin-4-ol | |
CAS RN |
917001-21-9 | |
Record name | 4-(methoxymethyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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